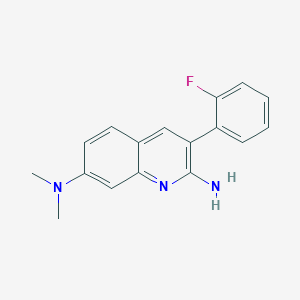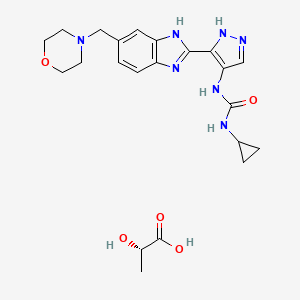
Propanoic acid, 2-hydroxy-, (2S)-, compd. with N-cyclopropyl-N'-(3-(6-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)-1H-pyrazol-4-yl)urea (1:1)
Descripción general
Descripción
AT-9283 L-lactate is an aurora kinase inhibitor.
Aplicaciones Científicas De Investigación
Biosensors
AT-9283 L-lactate is used in the development of L-lactate electrochemical biosensors . These biosensors are based on an integrated supramolecular architecture of multiwalled carbon nanotubes functionalized with avidin and a recombinant biotinylated lactate oxidase . The biosensor can detect L-lactate at a range between 100 and 700 µM, with a detection limit of 33 µM, and a quantification limit of 100 µM . It has been successfully used for determining L-lactate in food and enriched serum samples .
Food Industry
L-lactate is a major analyte in the food industry . It is used in the detection of lactate in industrial- and laboratory-scale applications . For example, it has been used to measure the concentration of L-lactate in commercial fermented milk .
Bioprocess Engineering
In bioprocess engineering , L-lactate is an important bioanalyte . It is used in high-throughput nanobiosensors for on-site detection of lactate .
Sports Medicine
L-lactate is also used in sports medicine . It is used in the development of selective L-lactate biosensors to overcome the current challenges of sports medicine .
Clinical Care Unit
In the clinical care unit , L-lactate detection by standard analytical techniques is expensive, time-consuming, and difficult for in situ studies . Therefore, selective L-lactate biosensors are developed to overcome these challenges .
Biological Applications
L-lactate is used in various biological applications . For example, bacteria equipped with genetically encoded lactate biosensors are promising tools for biopharmaceutical production, diagnostics, and cellular therapies .
Mecanismo De Acción
Target of Action
AT-9283 L-lactate, also known as Propanoic acid, 2-hydroxy-, (2S)-, compd. with N-cyclopropyl-N’-(3-(6-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)-1H-pyrazol-4-yl)urea (1:1), is a multi-targeted kinase inhibitor . Its primary targets are Aurora A and B kinases , and JAK2/3 . These kinases play crucial roles in cell division and are often over-expressed in many human tumors, making them excellent targets for anti-cancer therapy .
Mode of Action
AT-9283 L-lactate interacts with its targets by inhibiting their activity. It is a potent inhibitor of Aurora A and B kinases and has been shown to arrest tumor growth in a range of tumor models . Aurora kinases play a key role in mitotic checkpoint control in cell division . In addition to Aurora kinase inhibition, AT-9283 also inhibits signal transducer and activator of transcription (STAT3) tyrosine phosphorylation in MM cells within 30 minutes of treatment .
Biochemical Pathways
The inhibition of Aurora kinases and JAK2/3 by AT-9283 affects several biochemical pathways. Aurora kinases are involved in the regulation of mitosis, including centrosome separation, spindle assembly, chromosome segregation, and cytokinesis . The inhibition of these kinases can lead to cell cycle arrest and apoptosis . The JAK2/3 pathway is one of the major signaling cascades activated by gp130 family member cytokines that promotes MM cell survival .
Pharmacokinetics
It is known that the compound is currently in early phase clinical development for hematological malignancies .
Result of Action
The inhibition of Aurora kinases and JAK2/3 by AT-9283 leads to several molecular and cellular effects. It results in increased G2/M phase and polyploidy, consistent with failed cytokinesis (associated with Aurora kinase B inhibition). This is followed by the induction of apoptosis, assessed by Annexin V + PI + staining peaking at 48 - 72 hours with associated caspase-8/-9 cleavage .
Propiedades
IUPAC Name |
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2.C3H6O3/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26;1-2(4)3(5)6/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27);2,4H,1H3,(H,5,6)/t;2-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYNKTMXFIMBFE-WNQIDUERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)O.C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635838 | |
| Record name | (2S)-2-Hydroxypropanoic acid--N-cyclopropyl-N'-[(3E)-3-{5-[(morpholin-4-yl)methyl]-2H-benzimidazol-2-ylidene}-2,3-dihydro-1H-pyrazol-4-yl]urea (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AT-9283 L-lactate | |
CAS RN |
896466-76-5 | |
| Record name | AT-9283 L-lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896466765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Hydroxypropanoic acid--N-cyclopropyl-N'-[(3E)-3-{5-[(morpholin-4-yl)methyl]-2H-benzimidazol-2-ylidene}-2,3-dihydro-1H-pyrazol-4-yl]urea (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AT-9283 L-LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP03YG4TOE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



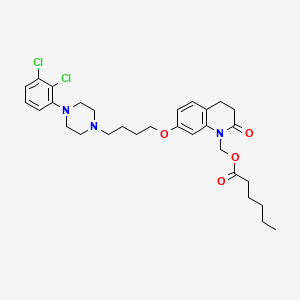
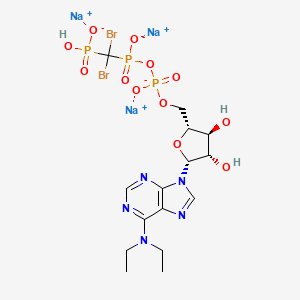

![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)

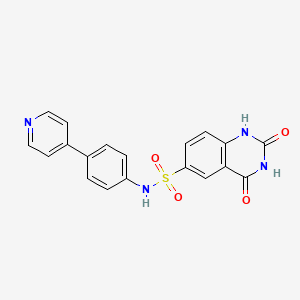
![4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B605587.png)
![6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B605589.png)

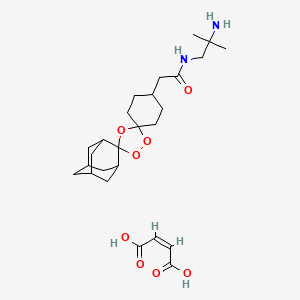
![2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide](/img/structure/B605597.png)
